molecular formula C14H10N2O B11880796 2-(Pyridin-2-yl)quinolin-8-ol CAS No. 52793-98-3

2-(Pyridin-2-yl)quinolin-8-ol

Cat. No.: B11880796
CAS No.: 52793-98-3
M. Wt: 222.24 g/mol
InChI Key: RBISHXVAFGELTL-UHFFFAOYSA-N
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Description

2-(Pyridin-2-yl)quinolin-8-ol is a heterocyclic compound that features both pyridine and quinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-2-yl)quinolin-8-ol typically involves the condensation of 2-aminopyridine with 8-hydroxyquinoline under specific reaction conditions. One common method involves the use of a catalyst such as palladium or copper to facilitate the coupling reaction. The reaction is usually carried out in a solvent like dimethyl sulfoxide (DMSO) or ethanol, and the temperature is maintained between 80°C to 120°C to ensure optimal yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-2-yl)quinolin-8-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Biological Activity

2-(Pyridin-2-yl)quinolin-8-ol, also known as 8-hydroxyquinoline derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

  • Molecular Formula : C12H9N1O1
  • Molecular Weight : 199.21 g/mol
  • CAS Number : 52793-98-3

The biological activity of this compound is attributed to several mechanisms:

  • Antioxidant Activity : The hydroxyl group in the structure allows it to act as a free radical scavenger, reducing oxidative stress in cells.
  • Metal Chelation : This compound can chelate metal ions, which is crucial for its role in inhibiting metalloproteins involved in cancer progression.
  • Modulation of Enzyme Activity : It has been shown to modulate the activity of enzymes such as cyclooxygenase and lipoxygenase, contributing to its anti-inflammatory properties.

Biological Activities

The following table summarizes the key biological activities reported for this compound:

Activity Description Reference
AnticancerExhibits cytotoxicity against various cancer cell lines, including HeLa and MCF7.
AntimicrobialDemonstrates activity against bacterial strains, including MRSA.
Anti-inflammatoryReduces inflammation markers in vitro and in vivo models.
NeuroprotectiveShows potential in protecting against oxidative stress-related neuronal damage.

Case Studies

  • Anticancer Activity :
    A study evaluated the efficacy of this compound against multidrug-resistant cancer cells. It was found to induce apoptosis through caspase activation and cell cycle arrest at the S phase, highlighting its potential as a therapeutic agent for resistant cancers .
  • Neuroprotective Effects :
    Research indicated that this compound could protect neuronal cells from oxidative damage induced by neurotoxins. In animal models, it significantly reduced markers of oxidative stress and improved cognitive function .
  • Antimicrobial Properties :
    A series of experiments demonstrated that this compound showed effective antimicrobial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's ability to disrupt bacterial cell membranes was noted as a mechanism of action .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions between this compound and various biological targets. These studies suggest that the compound binds effectively to active sites of enzymes involved in cancer metabolism and inflammation, supporting its role as a lead compound for drug development .

Properties

CAS No.

52793-98-3

Molecular Formula

C14H10N2O

Molecular Weight

222.24 g/mol

IUPAC Name

2-pyridin-2-ylquinolin-8-ol

InChI

InChI=1S/C14H10N2O/c17-13-6-3-4-10-7-8-12(16-14(10)13)11-5-1-2-9-15-11/h1-9,17H

InChI Key

RBISHXVAFGELTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NC3=C(C=CC=C3O)C=C2

Origin of Product

United States

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